molecular formula C11H9IN2O2 B8303660 3-(1H-imidazol-2-ylmethoxy)-4-iodobenzaldehyde

3-(1H-imidazol-2-ylmethoxy)-4-iodobenzaldehyde

Cat. No. B8303660
M. Wt: 328.11 g/mol
InChI Key: SXPMKMQVRUTMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575150B2

Procedure details

To a vial, were added copper(I) iodide (27.8 mg, 0.146 mmol), 3-(1H-imidazol-2-ylmethoxy)-4-iodobenzaldehyde (127.7 mg, 0.389 mmol), cesium carbonate (267 mg, 0.819 mmol) and a stir bar. The reaction vial was purged with Argon 3 times. The (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine (50 mg, 0.352 mmol) and DMF (2 ml) were added. The mixture was heated at 110° C. for 1 h. LCMS showed product formation. The mixture was filtered and purified on reverse phase HPLC to afford desired product (24.8 mg, 0.124 mmol, 31.8% yield).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
127.7 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
267 mg
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
27.8 mg
Type
catalyst
Reaction Step Two
Yield
31.8%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1I)[CH:11]=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC>[Cu]I.CN(C=O)C>[CH:4]1[N:3]2[C:2]([CH2:6][O:7][C:8]3[CH:9]=[C:10]([CH:11]=[O:12])[CH:13]=[CH:14][C:15]=32)=[N:1][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
127.7 mg
Type
reactant
Smiles
N1C(=NC=C1)COC=1C=C(C=O)C=CC1I
Name
cesium carbonate
Quantity
267 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
27.8 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was purged with Argon 3 times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified on reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C1=CN=C2COC3=C(N21)C=CC(=C3)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.124 mmol
AMOUNT: MASS 24.8 mg
YIELD: PERCENTYIELD 31.8%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.